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molecular formula C23H28ClF3N2O2S B8692856 Ethanol, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride CAS No. 40255-57-0

Ethanol, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride

Cat. No. B8692856
M. Wt: 489.0 g/mol
InChI Key: QWXKHVDQVSGSIQ-UHFFFAOYSA-N
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Patent
US04018922

Procedure details

17.6 g (0.117 mole) of sodium iodide were added to a solution of 40 g (0.17 mole) of 10-(3-chloropropyl)-2-trifluoromethyl-phenothiazine in 350 ml of methyl ethyl ketone followed by the addition of first 11.8 g (0.117 mole) of triethylamine and then 17 g (0.117 mole) of 2-(4-piperidyloxy)-ethanol. The resulting solution was refluxed for 20 hours and after cooling, the precipitate was removed by vacuum filtration. The filtrate was evaporated to dryness. The oil residue was stirred with a mixture of ether and dilute hydrochloric acid and the precipitate formed was recovered by vacuum filtration and crystallized from a 95% ethanol-ether mixture to obtain 40.5 g (71% yield) of 10-[3-(4-β-hydroxyethoxypiperidino) propyl]-2-trifluoromethyl-phenothiazine hydrochloride in the form of white crystals melting at 218°-219° C on a heated microscopic stage.
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-].[Na+].[Cl:3][CH2:4][CH2:5][CH2:6][N:7]1[C:20]2[CH:19]=[C:18]([C:21]([F:24])([F:23])[F:22])[CH:17]=[CH:16][C:15]=2[S:14][C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2.C(N(CC)CC)C.[NH:32]1[CH2:37][CH2:36][CH:35]([O:38][CH2:39][CH2:40][OH:41])[CH2:34][CH2:33]1>C(C(C)=O)C>[ClH:3].[OH:41][CH2:40][CH2:39][O:38][CH:35]1[CH2:36][CH2:37][N:32]([CH2:4][CH2:5][CH2:6][N:7]2[C:20]3[CH:19]=[C:18]([C:21]([F:24])([F:23])[F:22])[CH:17]=[CH:16][C:15]=3[S:14][C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:33][CH2:34]1 |f:0.1,6.7|

Inputs

Step One
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
40 g
Type
reactant
Smiles
ClCCCN1C2=CC=CC=C2SC=2C=CC(=CC12)C(F)(F)F
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Three
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
17 g
Type
reactant
Smiles
N1CCC(CC1)OCCO

Conditions

Stirring
Type
CUSTOM
Details
The oil residue was stirred with a mixture of ether and dilute hydrochloric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was recovered by vacuum filtration
CUSTOM
Type
CUSTOM
Details
crystallized from a 95% ethanol-ether mixture

Outcomes

Product
Name
Type
product
Smiles
Cl.OCCOC1CCN(CC1)CCCN1C2=CC=CC=C2SC=2C=CC(=CC12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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